

Lck Protein Structure and Active Site Analysis: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor tyrosine kinase of the Src family, playing a pivotal role in T-cell development and activation.[1] As a key initiator of the T-cell receptor (TCR) signaling cascade, Lck represents a critical target for immunomodulatory drug development. This technical guide provides a comprehensive analysis of the Lck protein structure, its active site, and the signaling pathways it governs. Detailed experimental protocols for studying Lck are also provided to facilitate further research and therapeutic design.

Lck Protein Structure

Lck is a 56 kDa protein composed of several functional domains: an N-terminal region responsible for membrane localization, followed by a unique domain, a Src Homology 3 (SH3) domain, a Src Homology 2 (SH2) domain, and a C-terminal kinase (SH1) domain.[2][3] The activity of Lck is tightly regulated by phosphorylation and conformational changes.[4]

Structural Domains

The modular architecture of Lck allows for complex regulation and interaction with various signaling partners.



Domain	Residue Range (Human)	Key Functions
N-terminal Region	1-58	Membrane association via myristoylation and palmitoylation.[5]
Unique Domain	59-119	Binds to the cytoplasmic tails of CD4 and CD8 co-receptors. [5]
SH3 Domain	125-222	Binds to proline-rich motifs on other proteins, mediating protein-protein interactions.[5]
SH2 Domain	223-250	Recognizes and binds to phosphotyrosine-containing motifs, crucial for signaling complex assembly.[5]
Kinase (SH1) Domain	251-509	Catalyzes the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[5]
C-terminal Tail	509+	Contains the inhibitory phosphorylation site Tyr505.

Conformational States: Active vs. Inactive

Lck's catalytic activity is governed by a dynamic equilibrium between an inactive "closed" conformation and an active "open" conformation.

Inactive State: In the resting state, Lck is maintained in a closed, inactive conformation. This
is achieved through the phosphorylation of a conserved tyrosine residue in the C-terminal tail
(Tyr505) by the C-terminal Src kinase (Csk).[4] The phosphorylated Tyr505 then binds
intramolecularly to the Lck's own SH2 domain.[6] This interaction, along with the binding of
the SH3 domain to the linker region between the SH2 and kinase domains, holds the kinase
in a compact, catalytically repressed state.[4]



Active State: Activation of Lck is initiated by the dephosphorylation of Tyr505, often by the
transmembrane phosphatase CD45. This releases the intramolecular inhibition, allowing the
kinase to adopt a more open conformation.[4] Full activation is then achieved through
autophosphorylation of a key tyrosine residue within the activation loop of the kinase domain
(Tyr394).[7] This phosphorylation event stabilizes the active conformation of the catalytic
domain, enabling efficient substrate binding and phosphorylation.[8]

The table below summarizes key PDB structures representing the different conformational states of Lck.

PDB ID	Description	Resolution (Å)
1LCK	Crystal structure of the Lck SH3-SH2 domain fragment.[6]	2.50
3LCK	Crystal structure of the activated Lck kinase domain (phosphorylated at Tyr394).	1.70
2PL0	Crystal structure of the Lck kinase domain in a closed, inactive-like conformation.	-

Lck Active Site Analysis

The active site of the Lck kinase domain is located in the cleft between the N-terminal and C-terminal lobes of the domain. This site is responsible for binding ATP and the tyrosine-containing substrate.

Key Residues in the Active Site

Several conserved residues are critical for the catalytic function of Lck.



Residue	Location	Role in Catalysis
Lys273	N-lobe	Forms a salt bridge with Glu288 to correctly position ATP for catalysis.
Glu288	N-lobe	Interacts with Lys273 to coordinate the α - and β - phosphates of ATP.
Asp382	DFG motif, C-lobe	Part of the conserved DFG motif; coordinates the magnesium ion required for ATP binding.
Phe383	DFG motif, C-lobe	The "F" in the DFG motif; its conformation ("in" or "out") distinguishes between active and inactive states.
Asp364	Catalytic loop, C-lobe	Acts as the catalytic base, accepting a proton from the substrate tyrosine hydroxyl group to facilitate nucleophilic attack on the y-phosphate of ATP.[7]

Substrate Recognition

The specificity of Lck for its substrates is determined by residues surrounding the active site. Lck preferentially phosphorylates tyrosine residues within specific consensus sequences, often found in Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) of the TCR complex and in downstream signaling molecules like ZAP-70.[9]

Quantitative Data SH2 and SH3 Domain Binding Affinities

The SH2 and SH3 domains of Lck mediate crucial protein-protein interactions. The dissociation constants (Kd) for some of these interactions are summarized below.



Lck Domain	Binding Partner/Peptide	Kd	Method
SH3	Tip(167-199) peptide	$3.8 \pm 0.2 \mu\text{M}$	Fluorescence Spectroscopy[10]
SH2	pYEEIP peptide	39.8 nM	Fluorescence Assay[11]
SH2	Hamster polyoma middle T antigen phosphopeptide	~140 nM	-[10]
SH2	p130Cas Tyr(P)-362 peptide	0.35 μΜ	Fluorescence Polarization[12]

Kinase Domain Kinetics

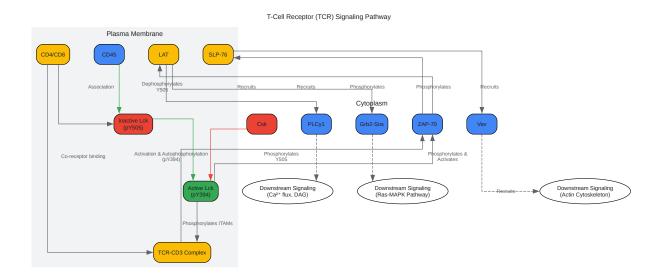
The catalytic efficiency of the Lck kinase domain is characterized by its Michaelis-Menten constant (Km) and catalytic rate constant (kcat).

Substrate	Km	kcat	kcat/Km (M ⁻¹ s ⁻¹)
CD3-ζ ITAMs	-	1-2 s ⁻¹ [13]	-

Lck in T-Cell Receptor Signaling

Lck is the primary kinase responsible for initiating the TCR signaling cascade upon antigen recognition.





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Caption: A simplified diagram of the T-Cell Receptor (TCR) signaling pathway initiated by Lck.

Upon engagement of the TCR with an antigen-presenting cell, Lck, which is associated with the co-receptors CD4 or CD8, is brought into proximity with the TCR complex.[1] CD45 dephosphorylates the inhibitory Tyr505 on Lck, leading to its partial activation.[4] This allows for the autophosphorylation of Tyr394, resulting in full kinase activity.[7] Activated Lck then phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ -chains of the TCR complex.[14] These phosphorylated ITAMs serve as docking sites for the

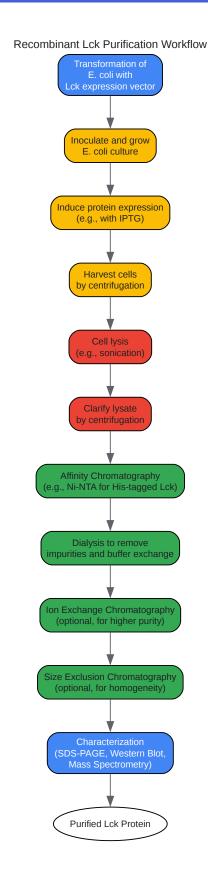


tandem SH2 domains of another tyrosine kinase, ZAP-70. Lck then phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SLP-76, leading to the formation of a large signaling complex and the propagation of the signal to downstream pathways.[15]

Experimental Protocols Recombinant Lck Expression and Purification

This protocol describes the expression and purification of recombinant Lck from E. coli.





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Caption: A typical workflow for the expression and purification of recombinant Lck protein.



Methodology:

- Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a
 plasmid vector containing the Lck gene, often with an affinity tag (e.g., His-tag) for
 purification.
- Culture Growth: Inoculate a small volume of Luria-Bertani (LB) medium containing the
 appropriate antibiotic with a single colony and grow overnight. Use this starter culture to
 inoculate a larger volume of media and grow at 37°C with shaking until the optical density at
 600 nm (OD600) reaches 0.6-0.8.
- Induction: Induce protein expression by adding an inducing agent, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), to the culture and continue to grow for several hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
- Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors and lyse the cells using a method such as sonication or a French press.
- Clarification: Centrifuge the lysate at high speed to pellet cell debris. The supernatant containing the soluble Lck protein is collected.
- Affinity Chromatography: Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged Lck). Wash the column extensively to remove non-specifically bound proteins. Elute the bound Lck protein using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).
- Further Purification (Optional): For higher purity, the eluted Lck can be further purified by ion-exchange chromatography and/or size-exclusion chromatography.
- Characterization: Analyze the purity and identity of the purified Lck protein by SDS-PAGE,
 Western blotting using an anti-Lck antibody, and mass spectrometry.

In Vitro Kinase Assay

This protocol describes a method to measure the kinase activity of purified Lck using a peptide substrate.



Methodology:

- Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), a peptide substrate (e.g., a synthetic peptide corresponding to the ITAM of CD3ζ or a region of ZAP-70), and the purified Lck enzyme.
- Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P, [γ-³²P]ATP, for sensitive detection) to the reaction mixture.
- Incubation: Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the linear range.
- Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
- Detection: Separate the phosphorylated peptide from the unreacted [y-32P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide but not free ATP, followed by washing.
- Quantification: Quantify the amount of incorporated ³²P into the peptide using a scintillation counter or phosphorimager.
- Data Analysis: Calculate the specific activity of the Lck enzyme (e.g., in pmol of phosphate transferred per minute per mg of enzyme). To determine Km and kcat, perform the assay with varying concentrations of the peptide substrate and ATP and fit the data to the Michaelis-Menten equation.

Methods for Studying Lck Structure and Conformational Changes

X-ray Crystallography:

- Crystallization: Purified and concentrated Lck protein is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
- Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce large, well-diffracting crystals.



- Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
- Structure Determination: The diffraction data are processed, and the electron density map is calculated. The atomic model of Lck is then built into the electron density map and refined.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Isotopically labeled (15N and/or 13C) Lck or its domains are expressed and purified.
- Data Acquisition: A series of NMR experiments (e.g., HSQC, NOESY) are performed to assign the chemical shifts of the protein's nuclei and to obtain distance and dihedral angle restraints.
- Structure Calculation: The experimental restraints are used to calculate an ensemble of 3D structures of the protein in solution.
- Interaction Studies: To study protein-protein interactions, NMR titration experiments are
 performed where an unlabeled binding partner is added to the isotopically labeled Lck, and
 changes in the chemical shifts of the Lck signals are monitored to map the binding interface
 and determine binding affinities.

Fluorescence Resonance Energy Transfer (FRET):

- Probe Labeling: Lck is genetically engineered to contain two different fluorescent proteins (e.g., CFP and YFP) at positions that are expected to change their relative distance upon a conformational change.
- Measurement: The FRET efficiency is measured by exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.
- Analysis: A change in the FRET efficiency upon Lck activation or inhibition indicates a conformational change that alters the distance between the two fluorophores.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS):



- Deuterium Labeling: The Lck protein is incubated in a deuterated buffer (D₂O) for various time points. The amide hydrogens on the protein backbone that are exposed to the solvent will exchange with deuterium.
- Quenching and Digestion: The exchange reaction is quenched by lowering the pH and temperature. The protein is then rapidly digested into peptides, typically with pepsin.
- Mass Spectrometry: The peptide mixture is analyzed by mass spectrometry to measure the mass increase of each peptide due to deuterium incorporation.
- Analysis: By comparing the deuterium uptake of Lck in its active and inactive states, regions
 of the protein that undergo conformational changes can be identified.

Conclusion

Lck is a multifaceted signaling molecule with a tightly regulated structure and function. A thorough understanding of its domains, active site, and role in signaling pathways is essential for the development of targeted therapies for a range of immunological disorders. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricacies of Lck biology and to screen for novel modulators of its activity. The continued exploration of Lck's structure and function will undoubtedly pave the way for innovative therapeutic interventions.

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